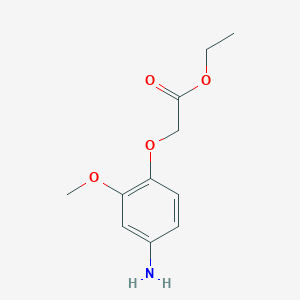

Ethyl 2-(4-amino-2-methoxyphenoxy)acetate

Description

Ethyl 2-(4-amino-2-methoxyphenoxy)acetate is a phenyl ether derivative with a methoxy group at the 2-position and an amino group at the 4-position of the aromatic ring, linked to an ethyl acetate moiety. This compound serves as a critical precursor in synthesizing dual glucokinase (GK) and peroxisome proliferator-activated receptor gamma (PPARγ) activators, which are promising therapeutic agents for type 2 diabetes .

Properties

CAS No. |

158425-74-2 |

|---|---|

Molecular Formula |

C11H15NO4 |

Molecular Weight |

225.24 g/mol |

IUPAC Name |

ethyl 2-(4-amino-2-methoxyphenoxy)acetate |

InChI |

InChI=1S/C11H15NO4/c1-3-15-11(13)7-16-9-5-4-8(12)6-10(9)14-2/h4-6H,3,7,12H2,1-2H3 |

InChI Key |

VXXFDACUNJUVMW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)N)OC |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: Ethyl 2-(4-amino-2-methoxyphenoxy)acetate is used as an intermediate in the synthesis of more complex organic compounds. Biology: The compound can be used in biological studies to investigate the effects of methoxy-substituted phenols on biological systems. Medicine: Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-(4-amino-2-methoxyphenoxy)acetate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological or chemical context.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Functional and Application Differences

- Pharmaceutical Potential: The amino-methoxy combination in this compound is critical for dual GK/PPARγ activation, a feature absent in methyl- or halogen-substituted analogues .

- Agrochemical Use: Ethyl 2-(4-fluoro-2-methylphenoxy)acetate (C₁₁H₁₃FO₃) leverages fluorine’s electronegativity for herbicidal activity, while the target compound’s amino group directs it toward metabolic regulation .

- Thermal Stability: The target compound’s hydrogen-bonded crystal lattice (observed via X-ray) enhances stability compared to Ethyl 4-methylphenoxyacetate, which lacks such interactions .

Research Findings and Trends

- Computational Insights: DFT studies on this compound highlight charge delocalization across the ester and amino groups, explaining its reactivity in drug synthesis .

- Safety Profiles: Ethyl 2-(2-methoxy-4-methylphenoxy)acetate requires stringent handling due to irritant properties (GHS Hazard Statements), whereas the amino derivative’s safety data emphasize oxidative sensitivity .

- Biological Activity: Compounds with electron-withdrawing groups (e.g., chlorine in Ethyl 2-(4-chlorophenoxy)acetoacetate) exhibit lower bioactivity compared to amino/methoxy derivatives in diabetes research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.